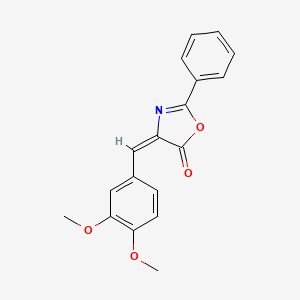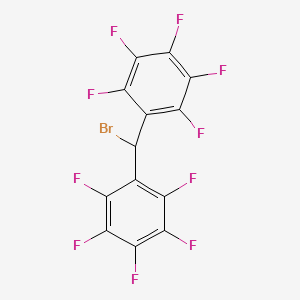
4-(4-Biphenylyl)-2,6-diphenylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Biphenylyl)-2,6-diphenylphenol is an aromatic organic compound characterized by its complex structure, which includes multiple phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 4-(4-Biphenylyl)-2,6-diphenylphenol typically involves the oxidative coupling of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with oxygen to form phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the desired biphenyl derivative . Industrial production methods often involve high-temperature dealkylation to remove bulky groups, ensuring the formation of the target compound .
化学反応の分析
4-(4-Biphenylyl)-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield simpler phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the phenyl rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine
科学的研究の応用
4-(4-Biphenylyl)-2,6-diphenylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
作用機序
The mechanism of action of 4-(4-Biphenylyl)-2,6-diphenylphenol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of certain proteins or disrupt cell membrane integrity .
類似化合物との比較
4-(4-Biphenylyl)-2,6-diphenylphenol is unique due to its multiple phenyl groups and the stability they confer. Similar compounds include:
4,4’-Biphenol: Another biphenyl derivative with similar stability but different reactivity.
2-(4-Biphenylyl)-5-(4-tertbutylphenyl)-1,3,4-oxadiazole: Known for its use in optoelectronic applications.
Bifonazole: An antifungal agent with a biphenyl structure, used in medical applications.
These compounds share structural similarities but differ in their specific applications and chemical behaviors.
特性
CAS番号 |
6924-52-3 |
|---|---|
分子式 |
C30H22O |
分子量 |
398.5 g/mol |
IUPAC名 |
2,6-diphenyl-4-(4-phenylphenyl)phenol |
InChI |
InChI=1S/C30H22O/c31-30-28(25-12-6-2-7-13-25)20-27(21-29(30)26-14-8-3-9-15-26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21,31H |
InChIキー |
MKOICNIXFMUWQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


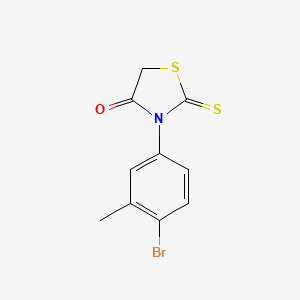

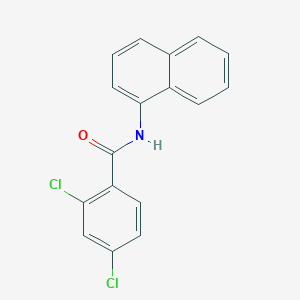
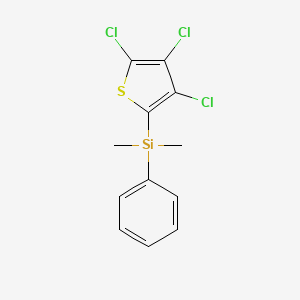

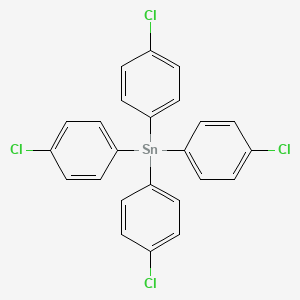
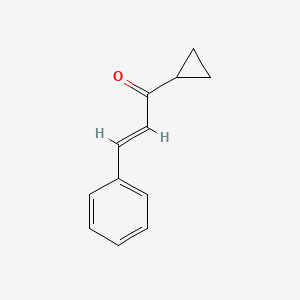

![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
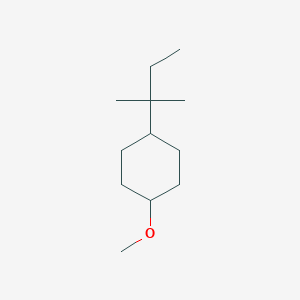
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

